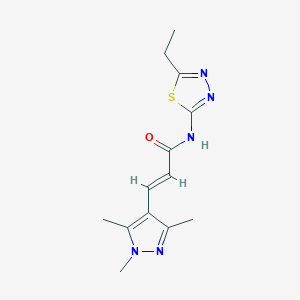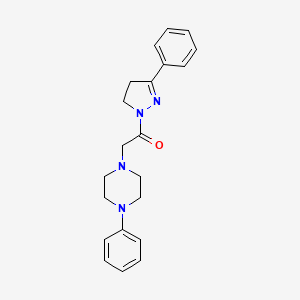![molecular formula C12H15N3O2 B7629088 N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAA belongs to the class of pyridine derivatives and has been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is not fully understood. However, it has been suggested that N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide exerts its biological effects by modulating various signaling pathways in the body. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in lab experiments is its wide range of biological activities. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a useful tool for studying various disease processes. However, one of the limitations of using N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide. One potential area of research is the development of novel N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide and to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide possesses a wide range of biological activities and has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide involves the reaction of 2-acetylpyridine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide is obtained as a white crystalline solid with a melting point of 144-147°C.
Wissenschaftliche Forschungsanwendungen
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)14-11-8-10(4-5-13-11)12(17)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQSSWZLQWXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(2-methoxy-2-oxoethyl)-4-oxothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7629009.png)
![4-(methylsulfonylmethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629013.png)
![3,4-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7629017.png)

![8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7629037.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)


![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)

